molecular formula C9H16O2 B8722301 6-Methyl-3-cyclohexene-1,1-dimethanol CAS No. 7328-07-6

6-Methyl-3-cyclohexene-1,1-dimethanol

Cat. No. B8722301
Key on ui cas rn: 7328-07-6
M. Wt: 156.22 g/mol
InChI Key: OTRKULZGGPEGEA-UHFFFAOYSA-N
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Patent
US06783840B2

Procedure details

To a three-necked flask, 327 g of 2-methyl-4-cyclohexene-1-carboaldehyde, a Diels-Alder reaction product of butadiene and crotonaldehyde, 600 ml of methanol and 729 g of 37% of formalin were charged, and then the temperature of this solution was raised to 60° C. with stirring. Next, 252 g of KOH dissolved in 600 ml of distilled water was added dropwise thereto. After stirring for 7 hours, the reaction solution was concentrated under reduced pressure, which resulted in a residue with two phases. The oil phase concentrated to about 150 ml was washed with 300 ml of distilled water. After concentration under reduced pressure, 50 mg of 3,5-di(t-butyl)-4-hydroxytoluene (BHT) was added to the oil phase, and then vacuum distillation was carried out to yield 311 g (yield 82%) of 6-methyl-3-cyclohexene-1,1-dimethanol as a colorless crystal.
Quantity
327 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
729 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
252 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH:6]=[CH:5][CH2:4][CH:3]1[CH:8]=[O:9].C=CC=C.[CH:14](=[O:18])/C=C/C.C=O.[OH-].[K+]>O.CO>[CH3:1][CH:2]1[C:3]([CH2:14][OH:18])([CH2:8][OH:9])[CH2:4][CH:5]=[CH:6][CH2:7]1 |f:4.5|

Inputs

Step One
Name
Quantity
327 g
Type
reactant
Smiles
CC1C(CC=CC1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C)=O
Name
Quantity
729 g
Type
reactant
Smiles
C=O
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
252 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
After stirring for 7 hours
Duration
7 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure, which
CUSTOM
Type
CUSTOM
Details
resulted in a residue with two phases
CONCENTRATION
Type
CONCENTRATION
Details
The oil phase concentrated to about 150 ml
WASH
Type
WASH
Details
was washed with 300 ml of distilled water
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure, 50 mg of 3,5-di(t-butyl)-4-hydroxytoluene (BHT)
ADDITION
Type
ADDITION
Details
was added to the oil phase
DISTILLATION
Type
DISTILLATION
Details
vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
CC1CC=CCC1(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 311 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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